rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol
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Overview
Description
rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol: is a stereochemically defined organic compound belonging to the class of cyclopentafurans. This compound is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms, and a furan ring fused to a cyclopentane ring. The compound’s unique stereochemistry is denoted by the specific configuration of its chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol involves stereoselective synthesis methods. One common approach is the stereoselective reduction of a precursor compound, such as a furan derivative, under controlled conditions. The reaction typically employs reducing agents like sodium borohydride or lithium aluminum hydride in an appropriate solvent such as tetrahydrofuran (THF) or ethanol .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates like 4-methoxy-tetrahydro-furo[3,4-b]furan-2-one. These intermediates undergo further reactions, such as epimerization and crystallization, to yield the desired stereoisomer .
Chemical Reactions Analysis
Types of Reactions: rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .
Biology and Medicine: Its structural features may be exploited to develop new drugs with specific biological activities .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stereochemistry make it suitable for producing high-value products with specific properties .
Mechanism of Action
The mechanism of action of rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, its stereochemistry allows for selective binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
(3aR,4S,5R,6aS)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one: This compound shares a similar hexahydro structure and furan ring but differs in the presence of additional hydroxyl and hydroxymethyl groups.
(3R,3aS,6aR)-Hexahydro-furo[2,3-b]furan-3-ol: Another stereoisomer with a different configuration of chiral centers.
Uniqueness: rel-(3aR,4S,6aS)-Hexahydro-cyclopenta[c]furan-4-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3aR,4S,6aS)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7-2-1-5-3-9-4-6(5)7/h5-8H,1-4H2/t5-,6+,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSDKNZKFAWHKU-VQVTYTSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1COC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]2[C@H]1COC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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